molecular formula C20H24N2O4S B11224421 5-(methylsulfonyl)-N-[4-(propan-2-yl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

5-(methylsulfonyl)-N-[4-(propan-2-yl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11224421
M. Wt: 388.5 g/mol
InChI Key: KBTZTGWZTYHWHE-UHFFFAOYSA-N
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Description

5-METHANESULFONYL-N-[4-(PROPAN-2-YL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methanesulfonyl group, a propan-2-yl phenyl group, and a tetrahydro-1,5-benzoxazepine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHANESULFONYL-N-[4-(PROPAN-2-YL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the benzoxazepine core and the introduction of the methanesulfonyl and propan-2-yl phenyl groups. Common synthetic routes may involve:

    Formation of the Benzoxazepine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methanesulfonyl Group: This step often involves sulfonation reactions using reagents like methanesulfonyl chloride.

    Attachment of the Propan-2-yl Phenyl Group: This can be done through Friedel-Crafts alkylation or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

5-METHANESULFONYL-N-[4-(PROPAN-2-YL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-METHANESULFONYL-N-[4-(PROPAN-2-YL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-METHANESULFONYL-N-[4-(PROPAN-2-YL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may act by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Receptor Interaction: Binding to receptors and altering their signaling pathways.

    Pathway Modulation: Affecting various biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methanesulfonyl-N-(propan-2-yl)aniline
  • Methanesulfonyl-pyrimidines

Uniqueness

5-METHANESULFONYL-N-[4-(PROPAN-2-YL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydro-1,5-benzoxazepine core and the presence of both methanesulfonyl and propan-2-yl phenyl groups make it a versatile compound with diverse applications.

Properties

Molecular Formula

C20H24N2O4S

Molecular Weight

388.5 g/mol

IUPAC Name

5-methylsulfonyl-N-(4-propan-2-ylphenyl)-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C20H24N2O4S/c1-14(2)15-8-10-16(11-9-15)21-20(23)19-12-13-22(27(3,24)25)17-6-4-5-7-18(17)26-19/h4-11,14,19H,12-13H2,1-3H3,(H,21,23)

InChI Key

KBTZTGWZTYHWHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2CCN(C3=CC=CC=C3O2)S(=O)(=O)C

Origin of Product

United States

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